2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol
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Overview
Description
2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol, also known as Meclofenoxate, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1960s and has since been used for its ability to improve memory and concentration. Meclofenoxate is a derivative of DMAE (dimethylaminoethanol) and is also known as centrophenoxine.
Mechanism of Action
The exact mechanism of action of 2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ole is not fully understood. It is believed to work by increasing the production of acetylcholine, a neurotransmitter that is involved in memory and learning. 2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ole may also increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ole has been shown to increase the levels of choline and acetylcholine in the brain. It may also increase the levels of other neurotransmitters such as dopamine and norepinephrine. 2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ole has been shown to improve memory, concentration, and cognitive function in both animal and human studies.
Advantages and Limitations for Lab Experiments
2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ole has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its effects on cognitive function. However, it is important to note that 2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ole has not been approved for use in humans by the FDA and should only be used in lab experiments.
Future Directions
There are several areas of future research for 2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ole. One area of interest is its potential use in treating Alzheimer's disease and other forms of dementia. Another area of interest is its potential use in treating depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ole and how it affects neurotransmitter levels in the brain.
Synthesis Methods
2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ole can be synthesized by reacting DMAE with p-toluenesulfonyl chloride and cyclohexanol in the presence of a base such as triethylamine. The resulting compound is then hydrolyzed to yield 2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ole.
Scientific Research Applications
2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ole has been studied for its potential use in treating Alzheimer's disease and other forms of dementia. It has been shown to improve cognitive function in both animal and human studies. 2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ole has also been studied for its potential use in treating depression and anxiety.
properties
IUPAC Name |
2-(2-methylsulfonylphenyl)sulfanylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S2/c1-18(15,16)13-9-5-4-8-12(13)17-11-7-3-2-6-10(11)14/h4-5,8-11,14H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKNSQBVTASITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1SC2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol |
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